N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 5-ethylthiophene-2-sulfonamide moiety at the 6-position. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often associated with enzyme inhibitory activity due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-19-11-13-21(28-19)29(26,27)23-18-10-12-20-17(15-18)9-6-14-24(20)22(25)16-7-4-3-5-8-16/h3-5,7-8,10-13,15,23H,2,6,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGDTTABIGLFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The benzoylated tetrahydroquinoline is reacted with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzoyl and sulfonamide groups are known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural motifs with two reported dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3):
Quinolinyl oxamide derivative (QOD): N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide.
Indole carboxamide derivative (ICD): N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide .
| Feature | Target Compound | QOD | ICD |
|---|---|---|---|
| Core Structure | 1-Benzoyl-tetrahydroquinoline | 1-Methyl-tetrahydroquinoline | Indole-carboxamide |
| Key Substituents | Thiophene-sulfonamide | Benzodioxol-ethanediamide | Biphenyl-carboxamide |
| Molecular Weight* | ~439.5 g/mol (calculated) | ~452.5 g/mol (reported) | ~457.5 g/mol (reported) |
| Enzyme Targets** | Hypothesized: FP-2/FP-3 | Dual FP-2/FP-3 inhibitor | Dual FP-2/FP-3 inhibitor |
Molecular weights are estimated based on structural formulas.
*Target compound’s biological activity is inferred from structural analogs.
Research Methodologies
- QOD/ICD : Relied on biochemical assays and molecular dynamics (MD) simulations to infer binding modes. MD revealed transient interactions missed by static crystallography .
- Target Compound : If crystallized, SHELX-based refinement could provide high-resolution structural insights , complementing MD to map dynamic interactions (e.g., sulfonamide hydrogen bonding with catalytic cysteine residues).
Key Research Findings and Challenges
Dual Inhibition: QOD/ICD’s dual activity suggests that tetrahydroquinoline derivatives can target multiple enzymes, but the absence of structural data hampers optimization. The target compound’s benzoyl group may confer selectivity over QOD’s methyl group .
Sulfonamide vs.
Methodological Gaps : While SHELX enables precise structural determination , QOD/ICD studies highlight the need for integrating MD simulations to capture binding dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
